Twofold Heck Coupling Yields: 1,2-Dibromocyclohexene as a Bis-Electrophile Scaffold
1,2-Dibromocyclohexene functions as a bis-electrophile in palladium-catalyzed twofold Heck couplings with alkenes to afford (E,Z,E)-1,3,5-hexatrienes in yields ranging from 43% to 81% depending on the alkene coupling partner [1]. In contrast, Heck-type reactions on 1,2-dibromocycloalkenes are restricted to twofold coupling products and do not permit chemoselective mono-functionalization, whereas 2-bromocyclohexenyl triflate enables stepwise Stille-Heck cascades via chemoselective substitution at the triflate leaving group [2].
| Evidence Dimension | Heck coupling product yield range |
|---|---|
| Target Compound Data | 43-81% yield (twofold Heck coupling with alkenes) |
| Comparator Or Baseline | 2-bromocyclohexenyl triflate (stepwise chemoselective Stille-Heck cascade) |
| Quantified Difference | 1,2-Dibromocyclohexene yields symmetrical bis-alkenyl products; 2-bromocyclohexenyl triflate yields bromobutadiene intermediates amenable to sequential divergent functionalization |
| Conditions | Palladium-catalyzed Heck coupling; 1,2-dibromocyclohexene with various alkene partners |
Why This Matters
Selection of 1,2-dibromocyclohexene over the triflate analog is mandated when symmetrical bis-alkenyl products are required in a single operation, whereas the triflate enables sequential divergent functionalization for asymmetrical target architectures.
- [1] Voigt, K., von Zezschwitz, P., Rosauer, K., Lansky, A., Adams, A., Reiser, O., & de Meijere, A. (1999). Versatile Synthesis of 11-Oxabicyclo[4.4.1]undeca-1,5-dienes by Selective Epoxidation of 1,6-Disubstituted (E,Z,E)-1,3,5-Hexatrienes and Subsequent Cope Rearrangement. Journal of Organic Chemistry, 64(11), 3821-3825. View Source
- [2] de Meijere, A., von Zezschwitz, P., Nüske, H., & Stulgies, B. (2002). New cascade and multiple cross-coupling reactions for the efficient construction of complex molecules. Journal of Organometallic Chemistry, 653(1-2), 129-140. View Source
